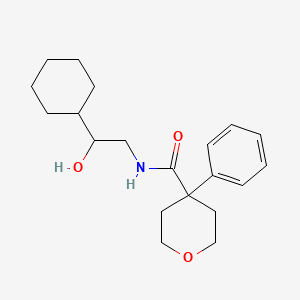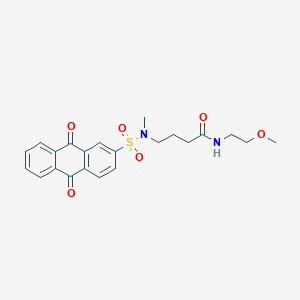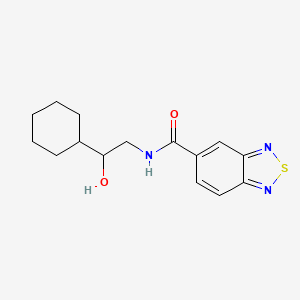
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide (NCHEC-4-POC) is a small molecule that has been studied for its potential therapeutic applications. It is a member of the oxane family of compounds, which have been used for various medical and industrial purposes. NCHEC-4-POC has been studied for its potential to inhibit the activity of certain enzymes, as well as its potential to act as a chemopreventive agent in cancer.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been studied for its potential to act as a chemopreventive agent in cancer. It has been shown to inhibit the growth of certain cancer cell lines, including those of breast, prostate, and lung cancer.
Wirkmechanismus
The exact mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as COX-2. It has also been shown to act as an antioxidant, which may help to reduce the damage caused by free radicals.
Biochemical and Physiological Effects
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the activity of certain enzymes, such as COX-2. In addition, it has been shown to act as an antioxidant, which may help to reduce the damage caused by free radicals. It has also been shown to have anti-inflammatory properties and to reduce the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in lab experiments include its ability to inhibit the activity of certain enzymes, its antioxidant properties, and its potential to act as a chemopreventive agent in cancer. However, there are some limitations to using N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in lab experiments. For example, it is not yet fully understood how N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide works, and its effects may differ depending on the cell type or tissue being studied.
Zukünftige Richtungen
Future research on N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further studies could be conducted to determine the optimal dose and formulation of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide for various therapeutic uses. Additionally, further research could be conducted to explore the potential synergistic effects of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide with other drugs or compounds. Finally, further studies could be conducted to explore the potential of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide as a chemopreventive agent in cancer.
Synthesemethoden
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide can be synthesized in a few different ways. One method involves the reaction of 2-cyclohexyl-2-hydroxyethyl amine with 4-phenyloxane-4-carboxylic acid in aqueous acetonitrile. This reaction produces N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in a yield of approximately 70%. Another method involves the reaction of 2-cyclohexyl-2-hydroxyethyl amine with 4-phenyloxane-4-carboxylic acid chloride in aqueous acetonitrile. This reaction produces N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in a yield of approximately 90%.
Eigenschaften
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c22-18(16-7-3-1-4-8-16)15-21-19(23)20(11-13-24-14-12-20)17-9-5-2-6-10-17/h2,5-6,9-10,16,18,22H,1,3-4,7-8,11-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXCGNRYCCYUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6495164.png)


![3-(2-{4-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6495192.png)

![3-[(2-fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6495204.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495214.png)
![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)

![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)